Glycolate
Overview
Description
Glycolate, also known as hydroxyacetic acid, is the simplest alpha-hydroxy acid. It is a colorless, odorless, and hygroscopic crystalline solid that is highly soluble in water. This compound is widely found in nature and is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycolate can be synthesized through several methods:
Oxidative Esterification: Ethylene glycol is oxidatively esterified in methanol using gold on zinc oxide catalysts.
Hydrolysis of Monochloroacetic Acid: This involves the hydrolysis of molten monochloroacetic acid using a 50% aqueous solution of sodium hydroxide at temperatures ranging from 90 to 130°C.
Reaction of Chloroacetic Acid with Sodium Hydroxide: This method is followed by re-acidification to obtain this compound.
Industrial Production Methods: Industrial production of this compound often involves the carbonylation of formaldehyde due to its low cost. This method is widely used for large-scale production .
Chemical Reactions Analysis
Glycolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to glyoxylate using this compound oxidase.
Esterification: this compound can undergo self-esterification to form di- and polyglycolides.
Dehydrogenation: Catalytic dehydrogenation of this compound produces glyoxylic acid.
Substitution: Reaction with phosphorus trichloride forms chloroacetyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of iron (II) ions.
Esterification: Concentrated sulfuric acid.
Dehydrogenation: Catalysts such as platinum or palladium.
Major Products:
- Glyoxylate
- Di- and Polyglycolides
- Glyoxylic Acid
- Chloroacetyl Chloride
Scientific Research Applications
Glycolate has numerous applications in scientific research:
- Chemistry: Used as a building block for the synthesis of various organic compounds.
- Biology: Plays a role in the photorespiratory pathway in plants, helping to export reducing equivalents from chloroplasts .
- Medicine: Used in cosmetic formulations for its exfoliating properties.
- Industry: Utilized in the production of biodegradable polymers such as poly(glycolic acid) and poly(lactic-co-glycolic acid) .
Mechanism of Action
Glycolate exerts its effects through several mechanisms:
- Inhibition of Glucose-6-Phosphate Dehydrogenase: This enzyme is involved in the pentose phosphate pathway, and its inhibition affects cellular metabolism .
- Photorespiratory Pathway: In plants, this compound is involved in the photorespiratory pathway, where it is converted to glycine and serine, helping to manage carbon flux under low carbon dioxide conditions .
Comparison with Similar Compounds
Glycolate is similar to other alpha-hydroxy acids such as:
- Lactic Acid: Both are used in cosmetic formulations, but this compound has a smaller molecular size, allowing for deeper skin penetration.
- Glycolaldehyde: This compound is an intermediate in the synthesis of this compound.
- Acetic Acid: While both are carboxylic acids, this compound has an additional hydroxyl group, giving it unique chemical properties .
Uniqueness: this compound’s small molecular size and dual functional groups (hydroxyl and carboxyl) make it highly versatile in various chemical reactions and applications.
Biological Activity
Glycolate, a two-carbon organic compound, plays a significant role in various biological processes, particularly in plants and human health. This article explores its biological activity, mechanisms of action, and implications in different fields through a synthesis of recent research findings.
Overview of this compound
This compound is primarily produced during photorespiration in plants, where it serves as an intermediate in the conversion of carbon dioxide into sugars. It is also involved in various metabolic pathways across different organisms, including humans. This section outlines the primary biological functions and mechanisms associated with this compound.
1. This compound in Plant Metabolism
This compound's role in plant metabolism is predominantly linked to photorespiration, a process that occurs when oxygen is fixed instead of carbon dioxide by the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). The oxidation of this compound to glyoxylate is catalyzed by this compound oxidase (GLO), producing hydrogen peroxide as a byproduct. This process is crucial for maintaining cellular redox balance and regulating photosynthesis.
Table 1: Key Enzymatic Reactions Involving this compound
Enzyme | Reaction | Product | Organism Type |
---|---|---|---|
This compound oxidase | This compound → Glyoxylate + H₂O₂ | Glyoxylate | Plants |
Peroxisomal enzymes | Glyoxylate → Glycine | Glycine | Plants |
Mitochondrial GDH | This compound + NAD⁺ → Glyoxylate + NADH | Glyoxylate | Chlorophytes |
Research has shown that GLO genes are critical for plant growth and stress responses. For instance, studies on Oryza sativa (rice) indicate that GLO activity influences plant resilience to drought and salt stress, highlighting its importance in agricultural biotechnology .
2. This compound in Human Health
In humans, glycolic acid (the acidic form of this compound) is widely used in dermatology for its exfoliating properties. It promotes skin renewal and has been shown to enhance collagen production, thus improving skin texture and reducing signs of aging.
Case Study: Efficacy of Glycolic Acid in Dermatology
A clinical study evaluated the effects of glycolic acid on photoaged skin. Participants treated with a 20% glycolic acid solution exhibited significant improvements in epidermal thickness and glycosaminoglycan levels compared to control groups. The study concluded that glycolic acid effectively rejuvenates sun-damaged skin through various molecular mechanisms, including apoptosis induction in keratinocytes .
3. Environmental Impact and Microbial Degradation
This compound also plays a role in environmental microbiology. Certain soil microbes can metabolize compounds like fluoroacetate into this compound, showcasing the compound's relevance beyond higher plants and animals. This degradation pathway is crucial for understanding bioremediation processes and the ecological impact of chemical pollutants .
4. Research Findings on this compound's Mechanisms
Recent studies have focused on the molecular mechanisms underlying this compound's biological activities:
- Photorespiration Regulation : Research indicates that this compound's oxidation not only produces glyoxylate but also regulates photosynthetic efficiency by modulating Rubisco activity through feedback mechanisms .
- Oxidative Stress Response : The hydrogen peroxide generated during this compound oxidation plays a dual role as a signaling molecule involved in stress responses and as a potential toxin that must be managed by antioxidant systems within cells .
Properties
IUPAC Name |
2-hydroxyacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3O3- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036536 | |
Record name | Hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666-14-8 | |
Record name | Hydroxyacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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